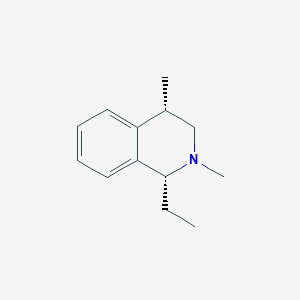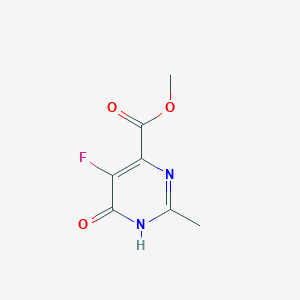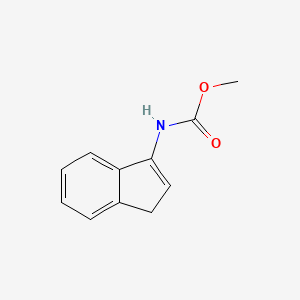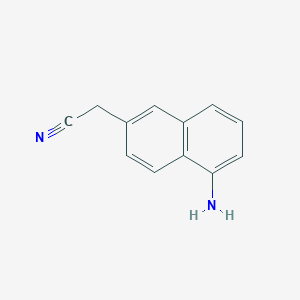
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .
Preparation Methods
The synthesis of 3,5,8-Trimethylchroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phosphorus pentoxide, and trifluoroacetic acid . Major products formed from these reactions include different chromanone derivatives, which exhibit significant biological activities .
Scientific Research Applications
3,5,8-Trimethylchroman-4-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antidiabetic, and antimicrobial properties . In biology, it is studied for its potential as an anti-inflammatory and antioxidant agent . In the industry, it is used in the synthesis of various chemical compounds and as an active ingredient in cosmetic preparations .
Mechanism of Action
The mechanism of action of 3,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory and neurodegenerative processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
3,5,8-Trimethylchroman-4-one is similar to other chroman-4-one derivatives such as flavanones, isoflavones, and spirochromanones . its unique substitution pattern at the 3, 5, and 8 positions gives it distinct biological activities and chemical properties . For example, while flavanones are known for their anticancer properties, 3,5,8-Trimethylchroman-4-one exhibits a broader range of activities, including anti-inflammatory and antioxidant effects .
Properties
CAS No. |
61995-66-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
InChI Key |
JDXAVVZBVJGOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C=CC(=C2C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)



![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)




